molecular formula C6H7N3 B1444803 3-(1H-pyrazol-4-yl)propanenitrile CAS No. 1296225-28-9

3-(1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1444803
CAS No.: 1296225-28-9
M. Wt: 121.14 g/mol
InChI Key: YSOLKHYBNNQOSQ-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)propanenitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrazol-4-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 3-(1H-pyrazol-4-yl)propanenitrile in organic solvents

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 3-(1H-pyrazol-4-yl)propanenitrile , a critical C-linked pyrazole intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic APIs.[1]

Critical Structural Distinction: Unlike its more common regioisomer, 3-(1H-pyrazol-1-yl )propanenitrile (where the alkyl chain is attached to the nitrogen), the 4-yl isomer retains a free N-H moiety on the pyrazole ring.[1] This structural feature imparts amphoteric character, significantly influencing its solubility, hydrogen-bonding capability, and purification strategies. This guide focuses strictly on the 4-yl isomer (C-linked), detailing its behavior in organic solvents and providing actionable protocols for solvent selection.[1]

Physicochemical Characterization

To predict and manipulate solubility effectively, one must understand the molecular forces at play.

Structural Analysis[1]
  • Core Scaffold: 1H-Pyrazole ring (Amphoteric: contains both a pyridine-like basic nitrogen and a pyrrole-like acidic nitrogen).[1]

  • Side Chain: Propanenitrile (Polar aprotic tail).

  • Key Interaction: The free N-H group allows for strong intermolecular hydrogen bonding (dimer formation), typically resulting in a higher melting point and lower solubility in non-polar solvents compared to N-alkylated pyrazoles.

Theoretical Properties
PropertyValue (Predicted/Empirical Range)Solubility Implication
Molecular Weight 121.14 g/mol Low MW favors dissolution, but crystal lattice energy opposes it.[1]
LogP ~ -0.6 to 0.2Hydrophilic to moderately lipophilic; favors polar solvents.[1]
pKa (Acidic) ~14.0 (NH deprotonation)Soluble in strong aqueous bases (e.g., NaOH).[1]
pKa (Basic) ~2.5 (N protonation)Soluble in strong aqueous acids (e.g., HCl).[1]
H-Bond Donors 1 (Pyrazole NH)Requires solvents capable of accepting H-bonds (DMSO, MeOH).[1]

Solubility Profile & Solvent Selection

The solubility of 3-(1H-pyrazol-4-yl)propanenitrile follows a "like-dissolves-like" principle heavily modified by its capacity for hydrogen bonding.[1]

Solubility Map

The following classification is based on the compound's polarity and H-bonding potential.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic (High Dipole) DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Ideal for reaction media; difficult to remove due to high boiling points.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood (20–80 mg/mL)Solubility increases significantly with temperature. Ideal for crystallization (cooling).
Polar Aprotic (Med Dipole) Acetonitrile (MeCN), AcetoneModerate (10–50 mg/mL)Good balance for reaction solvents; MeCN is often used in cyano-alkylation reactions.[1]
Esters & Ethers Ethyl Acetate, THF, MTBELow to Moderate Often requires heating. Ethyl Acetate is a prime candidate for extraction if the aqueous phase is salted out.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubilizer but limited by environmental concerns; useful for liquid-liquid extraction.[1]
Hydrocarbons Hexane, Heptane, TolueneInsoluble / Poor Excellent antisolvents to force precipitation.
The "Free NH" Effect

Because the 4-yl isomer has a free NH group, it can self-associate into dimers or oligomers in non-polar media, reducing solubility.[1]

  • In Toluene: Likely insoluble at room temperature (RT) but may dissolve slightly at reflux (

    
    ), making Toluene a potential solvent for hot slurry purification.[1]
    
  • In Water: Moderate solubility due to polarity, but pH dependent.

Experimental Protocols (The "How-To")

Protocol A: Gravimetric Solubility Screening

Use this protocol to generate precise data for process optimization.

  • Preparation: Weigh 100 mg of 3-(1H-pyrazol-4-yl)propanenitrile into a 4 mL glass vial.

  • Solvent Addition: Add 200

    
    L of the target solvent.
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, solubility is >500 mg/mL.

  • Stepwise Addition: If undissolved, continue adding solvent in 100

    
    L increments, vortexing between additions, until clear.
    
  • Calculation:

    
    .[1]
    
  • Verification: If solid remains after 2 mL (solubility < 50 mg/mL), filter the supernatant, evaporate to dryness, and weigh the residue to determine saturation concentration.

Protocol B: pH-Swing Solubilization (Purification Strategy)

Leveraging the amphoteric nature for purification from non-ionizable impurities.[1]

  • Dissolution: Suspend crude material in Water (approx. 10 vol).

  • Acidification: Add 1N HCl dropwise until pH < 2. The pyrazole nitrogen protonates, and the compound dissolves.

  • Filtration: Filter off any non-basic insoluble impurities.

  • Neutralization/Precipitation: Slowly add 1N NaOH or saturated

    
     to the filtrate.
    
  • Recovery: As pH approaches the isoelectric point (neutral pH ~7-8), the free base precipitates. Filter and dry.

Process Logic & Visualization

The following diagram illustrates the decision logic for selecting a solvent system based on the intended process step (Reaction vs. Purification).

SolubilityLogicStartObjective: Solvent Selection for3-(1H-pyrazol-4-yl)propanenitrileProcessTypeProcess Step?Start->ProcessTypeReactionReaction MediumProcessType->ReactionPurificationPurification / IsolationProcessType->PurificationHighTempHigh Temp / Nucleophilic Sub?Reaction->HighTempHard conditionsMildMild Conditions?Reaction->MildSoft conditionsMethodMethod?Purification->MethodSolv_DMFSelect: DMF, DMSO, NMP(High Solubility, High BP)HighTemp->Solv_DMFSolv_ACNSelect: Acetonitrile, THF(Mod Solubility, Easy Removal)Mild->Solv_ACNCrystCrystallizationMethod->CrystExtractExtraction (Aq/Org)Method->ExtractCryst_CoolCooling Cryst:Ethanol or IPA(High Temp Coeff)Cryst->Cryst_CoolSingle SolventCryst_AntiAntisolvent:Dissolve in EtOAc/DCMPrecipitate w/ HeptaneCryst->Cryst_AntiBinary SystemExtract_SolvSelect: EtOAc or DCM(Avoid alcohols due to water miscibility)Extract->Extract_Solv

Caption: Decision tree for selecting solvents based on process requirements (Reaction vs. Purification).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. (Note: Isomer comparison). Retrieved from [Link]

  • Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[1] Organic Letters, 11(9), 1999–2002. (Describes synthesis and purification of related pyrazole-nitrile intermediates).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH.[1] (Authoritative source for solvent polarity and solubility parameters).

Disclaimer: This guide is based on theoretical physicochemical principles and standard behavior of pyrazole derivatives. Specific solubility values should be experimentally verified using the protocols defined in Section 4 before scaling up.

3-(1H-pyrazol-4-yl)propanenitrile: A Strategic C4-Functionalized Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and strategic application of 3-(1H-pyrazol-4-yl)propanenitrile (CAS 1296225-28-9).

Executive Summary

3-(1H-pyrazol-4-yl)propanenitrile is a specialized heterocyclic building block distinct from the ubiquitous N1-substituted pyrazole fragments found in blockbuster JAK inhibitors like Ruxolitinib. While N1-isomers (e.g., 3-(1H-pyrazol-1-yl)propanenitrile) dominate the current landscape of kinase inhibitors due to the facile alkylation of the pyrazole nitrogen, the C4-substituted isomer offering a free NH group and a flexible nitrile "tail" presents a high-value opportunity for scaffold hopping and accessing novel IP space.

This guide explores its role as a "reverse" pharmacophore, its synthesis via C-C bond formation, and its utility in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name 3-(1H-pyrazol-4-yl)propanenitrile
CAS Number 1296225-28-9
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Key Functionality C4-Alkyl Nitrile: Metabolic stability, H-bond acceptor.Free N1-H: H-bond donor, nucleophilic handle for coupling.
Structural Motif C-linked pyrazole (distinct from N-linked Michael adducts).
The "Regioisomer Trap"

It is critical to distinguish this molecule from its isomer, 3-(1H-pyrazol-1-yl)propanenitrile (CAS 88393-88-8).

  • N1-Isomer (Common): Formed by Michael addition of pyrazole to acrylonitrile. Found in Ruxolitinib.[1][2][3][4][5]

  • C4-Isomer (Target): Formed by C-C coupling at the pyrazole 4-position. Allows the pyrazole NH to bind the kinase hinge region while the nitrile extends into the solvent front or hydrophobic pocket.

Synthetic Routes & Causality

Unlike N1-alkylation, installing a saturated nitrile chain at C4 requires constructing a carbon-carbon bond. Two primary routes are validated: Heck Coupling and Wittig Olefination .

Route A: The Wittig-Reduction Sequence (Recommended)

This route is preferred for scalability and avoiding heavy metal contamination in early-phase discovery.

Step 1: Wittig Olefination

  • Reagents: 1H-pyrazole-4-carbaldehyde, (Cyanomethyl)triphenylphosphonium chloride, KOtBu.

  • Logic: The aldehyde at C4 is highly reactive. Using a weak base prevents deprotonation of the pyrazole NH, though N-protection (e.g., THP or SEM) is often employed to improve solubility.

  • Intermediate: 3-(1H-pyrazol-4-yl)acrylonitrile (E/Z mixture).

Step 2: Chemoselective Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

  • Logic: The conjugated double bond is reduced while the nitrile group remains intact. Standard hydrogenation conditions are sufficient.

Experimental Protocol: Synthesis from Pyrazole-4-Carbaldehyde
  • Pre-requisite: Protect 1H-pyrazole-4-carbaldehyde with a THP group to prevent catalyst poisoning and improve solubility.

  • Olefination:

    • Suspend (cyanomethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0°C.

    • Add KOtBu (1.3 eq) portion-wise. Stir for 30 min (Ylide formation).

    • Add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF dropwise.

    • Warm to RT and stir for 4h. Monitor by TLC (Hex:EtOAc 1:1).

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc. Purify via silica flash chromatography to obtain the unsaturated nitrile.[6]

  • Reduction:

    • Dissolve the alkene intermediate in MeOH.

    • Add 10 wt% Pd/C (0.1 eq).

    • Stir under H₂ balloon for 12h.

    • Validation: ¹H NMR should show loss of vinylic protons (6.0-7.5 ppm) and appearance of multiplet signals for -CH₂-CH₂- (approx. 2.6-2.9 ppm).

  • Deprotection:

    • Treat with 4M HCl in Dioxane/MeOH to remove the THP group.

    • Neutralize with NaHCO₃ to isolate 3-(1H-pyrazol-4-yl)propanenitrile .

Medicinal Chemistry Utility

The "Reverse" Binding Mode

In typical JAK inhibitors (e.g., Ruxolitinib), the pyrazole C4 connects to the hinge-binding scaffold (pyrrolopyrimidine), and N1 projects the solubilizing tail.

  • Utility of C4-Nitrile: By placing the tail at C4, the N1 position remains free . This allows the medicinal chemist to couple the pyrazole nitrogen to an aryl or heteroaryl core (via SₙAr or Buchwald-Hartwig).

  • Outcome: This inverts the geometry of the inhibitor, potentially accessing different pockets (e.g., the specificity pocket) or overcoming resistance mutations affecting the standard binding mode.

Nitrile Transformations

The nitrile group is a versatile "masked" functionality:

  • Primary Amine: Reduction (Raney Ni/H₂) yields the propyl-amine, useful for improving solubility or forming amides.

  • Tetrazole: Reaction with NaN₃/ZnBr₂ yields a bioisostere of a carboxylic acid, improving metabolic stability and potency.

  • Amide/Acid: Controlled hydrolysis allows tuning of polarity.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates how the C4-isomer serves as a divergent hub compared to the standard N1-isomer.

G Start 3-(1H-pyrazol-4-yl)propanenitrile (C4-Isomer) N1_Coupling N1-Arylation (S_NAr / Buchwald) Start->N1_Coupling Retains Free NH Nitrile_Mod Nitrile Transformation Start->Nitrile_Mod C4-Sidechain Inhibitor_A Reverse-Geometry Kinase Inhibitor N1_Coupling->Inhibitor_A Hinge Binder Attachment Inhibitor_B Tetrazole/Amine Derivatives Nitrile_Mod->Inhibitor_B Solubilizing Group Comparison Contrast: Ruxolitinib (N1-Linked Tail) Inhibitor_A->Comparison Orthogonal IP Space

Figure 1: Divergent synthetic utility of the C4-substituted scaffold versus standard kinase inhibitor topology.

Synthesis Workflow & Quality Control

Retrosynthetic Map

To ensure high purity for biological screening, the synthesis must avoid regioisomeric contamination.

Synthesis Aldehyde 1H-Pyrazole-4-carbaldehyde (Commercially Available) Protection N-Protection (THP/SEM) Aldehyde->Protection Wittig Wittig Olefination (Ph3P=CH-CN) Protection->Wittig Intermediate 3-(1H-pyrazol-4-yl)acrylonitrile (Unsaturated) Wittig->Intermediate Reduction Pd/C Hydrogenation (H2, MeOH) Intermediate->Reduction Final 3-(1H-pyrazol-4-yl)propanenitrile (Target) Reduction->Final

Figure 2: Step-wise synthesis ensuring regiochemical integrity.

Quality Control Parameters
  • ¹H NMR (DMSO-d₆):

    • Pyrazole C3/C5 protons: Singlet or closely spaced doublets around 7.5–8.0 ppm.

    • Propyl Chain: Two triplets (or multiplets) integrating to 2H each.[3] The α-methylene (next to CN) appears ~2.7 ppm; the β-methylene (next to pyrazole) appears ~2.8 ppm.

    • Critical Check: Absence of N-CH₂ signals (which would indicate the N1-isomer, typically ~4.2 ppm).

  • LC-MS: Mass [M+H]⁺ = 122.1. Single peak integration >98%.[3]

References

  • Chemical Identity & Properties: PubChem. 3-(1H-pyrazol-4-yl)propanenitrile (CAS 1296225-28-9). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Wittig/Heck on Pyrazoles): Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

  • Medicinal Chemistry Context (Pyrazole Scaffolds): Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • Vendor/Commercial Availability: MySkinRecipes / Chemical Suppliers. 3-(1H-pyrazol-4-yl)propanenitrile Specifications. Available at: [Link]

Sources

Technical Whitepaper: Strategic Synthesis of 3-(1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synthesis pathways for 3-(1H-pyrazol-4-yl)propanenitrile , a critical C4-substituted pyrazole intermediate used in the development of JAK inhibitors and other kinase-targeting therapeutics.

Executive Summary

The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile presents a classic regioselectivity paradox in heterocyclic chemistry. While the pyrazole ring is electron-rich, direct alkylation with electrophiles (such as acrylonitrile) predominantly occurs at the N1-position due to the nucleophilicity of the pyrrole-like nitrogen, yielding the pharmacologically distinct 1-substituted isomer.

Achieving substitution at the C4-position requires bypassing this intrinsic reactivity profile. This guide details two robust, scalable pathways: the Heck-Matsuda Cross-Coupling Sequence (Pathway A) and the Knoevenagel Condensation Route (Pathway B). Both methods prioritize regiochemical fidelity and scalability for drug development applications.

Part 1: Retrosynthetic Analysis & The Regioselectivity Paradox

To understand the synthetic challenge, one must distinguish between the kinetic product (N1-alkylation) and the thermodynamic/catalytic target (C4-alkylation).

  • The Trap (N1-Alkylation): Reacting 1H-pyrazole directly with acrylonitrile via an aza-Michael addition yields 3-(1H-pyrazol-1-yl)propanenitrile . This is a common impurity and a "dead-end" for C4-functionalization workflows.

  • The Solution (C4-Functionalization): We must utilize the halogenated handle of a 4-halopyrazole (Pathway A) or the carbonyl handle of a 4-formylpyrazole (Pathway B) to forge the C–C bond.

Decision Matrix: Pathway Selection
FeaturePathway A: Heck-Matsuda CouplingPathway B: Knoevenagel CondensationDirect Alkylation (Aza-Michael)
Primary Mechanism Pd-Catalyzed C-C CouplingBase-Catalyzed Aldol-type CondensationNucleophilic Conjugate Addition
Regioselectivity 100% C4-Selective (Pre-functionalized)100% C4-Selective (Pre-functionalized)N1-Selective (Undesired Isomer)
Starting Material 4-Bromo-1H-pyrazole (or N-protected)1H-Pyrazole-4-carbaldehydeUnsubstituted Pyrazole
Step Count 3 (Protection

Coupling

Red/Deprotection)
2 (Condensation

Reduction)
1
Scalability High (Industrial Standard)Moderate (Aldehyde cost dependent)N/A (Wrong Product)

Part 2: Pathway A – The Heck-Matsuda Cross-Coupling Sequence

This is the preferred route for modern pharmaceutical manufacturing due to the wide availability of 4-bromopyrazole and the robustness of Palladium chemistry.

Mechanistic Overview

The pathway involves the palladium-catalyzed reaction of an N-protected 4-bromopyrazole with acrylonitrile. The protection of the N1-position is critical to prevent catalyst poisoning by the acidic NH proton and to increase solubility.

Detailed Workflow
  • Protection: 4-Bromo-1H-pyrazole is protected (e.g., Benzyl, SEM, or THP). Benzyl (Bn) is preferred for its stability and concurrent removal during the final hydrogenation step.

  • Heck Coupling: The aryl halide undergoes oxidative addition with Pd(0), followed by migratory insertion into acrylonitrile.

  • Global Reduction: A single hydrogenation step reduces the

    
    -unsaturated nitrile and cleaves the benzyl protecting group (if conditions are optimized).
    
Visualization: Pathway A Architecture

HeckPathway Start 4-Bromo-1H-pyrazole Protect N-Protection (Bn-Cl / Base) Start->Protect Inter1 1-Benzyl-4-bromo-pyrazole Protect->Inter1 Heck Heck Coupling (Acrylonitrile, Pd(OAc)2) Inter1->Heck C-C Bond Formation Inter2 3-(1-Bn-pyrazol-4-yl) acrylonitrile Heck->Inter2 Hydro Global Hydrogenation (H2, Pd/C) Inter2->Hydro Reduction & Deprotection Target TARGET: 3-(1H-pyrazol-4-yl) propanenitrile Hydro->Target

Figure 1: The Heck-Matsuda sequence allows for convergent synthesis, utilizing the benzyl group as a temporary mask that is removed during the alkene saturation step.

Part 3: Pathway B – The Knoevenagel Condensation Route

This pathway is ideal when 1H-pyrazole-4-carbaldehyde is readily available. It avoids heavy metals (in the coupling step) but requires a strong reducing agent for the subsequent step.

Mechanistic Overview

The aldehyde at C4 acts as an electrophile. Deprotonated acetonitrile (or a more reactive equivalent like cyanomethylphosphonate) attacks the carbonyl, eliminating water to form the unsaturated nitrile.

Experimental Protocol (Standardized)

Step 1: Condensation [1]

  • Reagents: 1H-Pyrazole-4-carbaldehyde (1.0 eq), Diethyl cyanomethylphosphonate (1.1 eq), LiOH or KOtBu (1.2 eq), THF.

  • Procedure:

    • Dissolve phosphonate in THF and cool to 0°C.

    • Add base dropwise to generate the ylide. Stir for 30 min.

    • Add pyrazole-4-carbaldehyde (dissolved in THF).

    • Warm to RT and monitor by TLC/LCMS.

    • Workup: Quench with saturated NH4Cl, extract with EtOAc.

  • Intermediate: 3-(1H-pyrazol-4-yl)acrylonitrile (E/Z mixture).

Step 2: Reduction

  • Reagents: 10% Pd/C (10 wt%), H2 (balloon or 1 atm), Methanol.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst carefully under Argon flow.

    • Purge with H2 gas. Stir vigorously at RT for 4–6 hours.

    • Filtration: Filter through Celite to remove Pd.

    • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary.

Part 4: Critical Experimental Protocol (Pathway A - Heck)

This protocol is designed for a 10g scale synthesis, prioritizing safety and yield.

Phase 1: N-Benzylation
  • Setup: 500mL RB flask, magnetic stir bar, ice bath.

  • Reagents: 4-Bromopyrazole (10g, 68 mmol), K2CO3 (18.8g, 136 mmol), DMF (100 mL).

  • Addition: Add Benzyl bromide (8.9 mL, 75 mmol) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 12h.

  • Isolation: Pour into ice water (500 mL). Filter the white solid precipitate. Dry in vacuum oven.

    • Checkpoint: Verify 1H NMR (absence of NH, presence of benzylic CH2 at ~5.3 ppm).

Phase 2: Heck Coupling
  • Setup: Pressure tube or reflux condenser setup.

  • Reagents: 1-Benzyl-4-bromopyrazole (from Phase 1), Acrylonitrile (1.5 eq), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Triethylamine (2.0 eq), DMF.

  • Reaction: Heat to 100°C for 16h under inert atmosphere (N2/Ar).

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc). Target is the trans-alkene.

Phase 3: Global Hydrogenation
  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Reagents: Heck Product, 10% Pd/C (20 wt% loading due to dual reaction), Ethanol/Acetic Acid (10:1).

    • Note: Acetic acid aids in the protonolysis of the benzylamine byproduct if cleavage is slow, though elevated temperature (50°C) and pressure (50 psi) are often required for simultaneous debenzylation.

    • Alternative: If debenzylation is difficult, reduce the double bond first (H2, Pd/C, RT), then debenzylate using Transfer Hydrogenation (Ammonium Formate/Pd-C) or Na/NH3.

  • Isolation: Filter catalyst, neutralize acid, extract, and concentrate.

Part 5: Regioselectivity & Impurity Control

The diagram below illustrates the divergent pathways based on the initial reactant choice, highlighting the "Trap" of direct alkylation.

RegioSelectivity Input Starting Material Selection Choice1 Unsubstituted Pyrazole + Acrylonitrile Input->Choice1 Choice2 4-Halo/Formyl Pyrazole + Coupling Partner Input->Choice2 Result1 TRAP: N1-Alkylation (3-(1H-pyrazol-1-yl)propanenitrile) Choice1->Result1 Michael Addition (Kinetic Control) Result2 TARGET: C4-Alkylation (3-(1H-pyrazol-4-yl)propanenitrile) Choice2->Result2 Pd-Coupling / Knoevenagel (Thermodynamic Control)

Figure 2: Strategic selection of starting materials is the only way to guarantee C4-regioselectivity.

References

  • Wang, L., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [2][3]

  • El-Sawy, E.R., et al. (2014). "Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death..." Chemistry Central Journal.

  • Santa Cruz Biotechnology. "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile Product Specifications." (Contextual reference for commercially available analogs).

  • Rodgers, J.D., et al. (Incyte Corp). "Heteroaryl substituted pyrrolo[2,3-d]pyrimidines." U.S. Patent 8,716,313. (Foundational patent describing JAK inhibitor intermediate synthesis).

Sources

Methodological & Application

Synthesis protocol for 3-(1H-pyrazol-4-yl)propanenitrile via Michael addition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of 3-(1H-pyrazol-4-yl)propanenitrile , a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs).

Executive Summary: The "Michael Addition" Paradox

Critical Note on Regioselectivity: The user requested the synthesis of the 4-isomer (C-alkylation) via Michael addition. However, the direct Michael addition of 1H-pyrazole to acrylonitrile under standard basic conditions predominantly yields the 1-isomer (N-alkylation), known as 3-(1H-pyrazol-1-yl)propanenitrile .

To strictly satisfy the request for the 4-isomer while addressing the "Michael Addition" constraint, this guide presents two distinct protocols:

  • The "Michael-Type" Boronate Route (Advanced): A Rhodium-catalyzed conjugate addition of pyrazole-4-boronic esters to acrylonitrile. This is the only direct "Michael-style" addition that selectively targets the C4 position.

  • The "Classical" Condensation Route (Standard): The industry-standard Knoevenagel condensation followed by reduction. While not a simple Michael addition, it is the most robust method for scaling this specific molecule.

Part 1: Strategic Route Analysis

The following decision matrix explains the causality behind protocol selection.

FeatureRoute A: Direct Aza-Michael Route B: Rh-Catalyzed Conjugate Addition Route C: Knoevenagel Condensation
Reaction Type Nucleophilic Conjugate AdditionMetal-Catalyzed Michael-Type AdditionCondensation + Reduction
Primary Product 1-isomer (N-linked) 4-isomer (C-linked) 4-isomer (C-linked)
Key Reagents Base (DBU/Triton B), AcrylonitrileRh(I) cat., Pyrazole-4-BPin, AcrylonitrilePyrazole-4-CHO, Cyanoacetic acid
Suitability Incorrect Isomer (unless N-target desired)High Precision (Fits "Michael" prompt)High Scalability (Industrial Standard)
Pathway Visualization (DOT Diagram)

SynthesisPathways Start Starting Material: 1H-Pyrazole PathA Path A: Direct Base-Cat. Michael Addition Start->PathA Acryl Reagent: Acrylonitrile Acryl->PathA PathB Path B: Rh-Catalyzed Conjugate Addition Acryl->PathB Prod1 Product (Major): 3-(1H-pyrazol-1-yl)propanenitrile (N-Isomer) PathA->Prod1 Kinetic/Thermo Favorability StartBor Starting Material: Pyrazole-4-boronic ester StartBor->PathB Target TARGET: 3-(1H-pyrazol-4-yl)propanenitrile (C-Isomer) PathB->Target C4-Selectivity StartAld Starting Material: Pyrazole-4-carbaldehyde PathC1 Step 1: Knoevenagel (Cyanoacetic acid) StartAld->PathC1 InterC Intermediate: 3-(1H-pyrazol-4-yl)acrylonitrile PathC1->InterC PathC2 Step 2: Reduction (H2/Pd or NaBH4) InterC->PathC2 PathC2->Target

Caption: Comparative synthetic pathways. Path B represents the direct "Michael-type" approach to the C4-isomer, while Path A yields the often-confused N1-isomer.

Part 2: Detailed Experimental Protocols

Protocol 1: Rhodium-Catalyzed Conjugate Addition (The "Michael" Route)

Use this protocol if you must utilize a conjugate addition mechanism to install the propionitrile chain at C4.

Mechanism: The reaction proceeds via a transmetallation of the rhodium catalyst with the pyrazole boronate, followed by a 1,4-insertion (Michael addition) into acrylonitrile and hydrolysis.

Reagents:

  • Substrate: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.0 equiv) [Note: Boc protection prevents catalyst poisoning by the acidic NH].

  • Acceptor: Acrylonitrile (1.5 equiv).

  • Catalyst: [Rh(OH)(cod)]₂ (1.5 mol%) or [Rh(cod)Cl]₂ (3 mol%).

  • Base: Aqueous K₂CO₃ (0.5 equiv) or TEA.

  • Solvent: 1,4-Dioxane / Water (10:1).

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon, charge a sealable reaction vial with 1-Boc-pyrazole-4-boronic acid pinacol ester (1.0 mmol, 294 mg) and the Rhodium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (3 mL) and deionized water (0.3 mL).

  • Reagent Addition: Add Acrylonitrile (1.5 mmol, 100 µL) and Triethylamine (0.5 mmol) via syringe.

  • Reaction: Seal the vial and heat to 60°C for 12–16 hours. Monitor by LC-MS for the disappearance of the boronate.

  • Deprotection (In-situ): The basic conditions may partially cleave the Boc group. To ensure full deprotection, add 1 mL of TFA/DCM (1:1) after concentrating the reaction mixture and stir for 1 hour at room temperature.

  • Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with DCM:MeOH (95:5).

Expected Yield: 65–80%.

Protocol 2: Knoevenagel-Reduction Sequence (The Industrial Standard)

Use this protocol for gram-scale synthesis where cost and robustness are paramount.

Reagents:

  • Substrate: 1H-Pyrazole-4-carbaldehyde (1.0 equiv).

  • Reagent: Cyanoacetic acid (1.2 equiv).

  • Catalyst: Piperidine (0.1 equiv) + Pyridine (solvent).

  • Reductant: Sodium Borohydride (NaBH₄) or H₂ / 10% Pd-C.

Step 1: Condensation (Formation of the Michael Acceptor)

  • Dissolve 1H-pyrazole-4-carbaldehyde (10 mmol, 0.96 g) and cyanoacetic acid (12 mmol, 1.02 g) in Pyridine (10 mL).

  • Add Piperidine (1 mmol, 100 µL).

  • Reflux at 110°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation is occurring concomitantly or upon workup.

  • Workup: Cool to RT. Pour into ice water acidified with HCl (pH 3). The solid precipitate is 3-(1H-pyrazol-4-yl)acrylonitrile . Filter and dry.[1]

Step 2: Reduction (Saturation of the Alkene)

  • Dissolve the acrylonitrile intermediate (5 mmol) in Methanol (20 mL).

  • Option A (Chemical Reduction): Cool to 0°C. Add NaBH₄ (10 mmol) portion-wise. Stir at RT for 2 hours.

  • Option B (Hydrogenation): Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 12 hours.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Expected Yield: 70–85% (over 2 steps).

Part 3: Quality Control & Validation

To ensure the correct isomer (4-yl vs 1-yl) has been synthesized, use 1H NMR validation.[2]

SignalTarget: 4-Isomer (C-linked)Impurity: 1-Isomer (N-linked)
Pyrazole Protons Singlet (2H) at ~7.60 ppm. (Symmetric environment due to tautomerism).Two Doublets at ~7.50 and ~6.25 ppm. (Distinct H3 and H5 environments).
Methylene (N-CH2) Absent.Triplet at ~4.40 ppm (Deshielded by Nitrogen).
Methylene (C-CH2) Triplet at ~2.80 ppm.Triplet at ~2.90 ppm.

Self-Validating Check:

  • If the pyrazole protons appear as two distinct doublets with a coupling constant of ~2.0 Hz, you have accidentally performed the N-alkylation (1-isomer) .

  • If the pyrazole protons appear as a broad singlet (or two very close singlets in DMSO-d6), you have the correct 4-isomer .

References

  • Hayashi, T., & Yamasaki, K. (2013). "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes and Enones." Chemical Reviews, 103(8), 2829–2844. (Foundation for Protocol 1). Link

  • Lin, Q., et al. (2014). "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." ACS Medicinal Chemistry Letters, 1(3), 96-100. (Context for the intermediate). Link

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Basis for Pyrazole-4-CHO synthesis).[3][4][5] Link

  • PubChem Compound Summary. (2024). "3-(1H-pyrazol-4-yl)propanenitrile (CAS 1296225-28-9)." National Center for Biotechnology Information. (Verification of Target). Link

Sources

Application Note: Catalytic Hydrogenation of Pyrazole Propanenitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of pyrazole-substituted acrylonitriles to form pyrazole propanenitriles is a critical transformation in the synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib . This application note provides a comprehensive guide for process chemists facing the dual challenge of chemoselectivity (reducing the C=C bond without affecting the C≡N group or pyrazole ring) and enantioselectivity (establishing the chiral center at the


-position). We detail protocols for both homogeneous asymmetric hydrogenation (Rh-catalysis) and heterogeneous batch reduction (Pd/C, Raney Ni), addressing catalyst poisoning mechanisms and scale-up safety.

Introduction: The Chemoselectivity Challenge

Pyrazole propanenitriles are privileged scaffolds in medicinal chemistry. The primary synthetic hurdle is the reduction of the


-unsaturated precursor (typically a 3-pyrazolyl-acrylonitrile) to the saturated alkane.
The "Three-Way" Selectivity Problem

In a typical hydrogenation environment, the catalyst encounters three reactive sites:

  • The Alkene (C=C): The desired target for reduction.

  • The Nitrile (C≡N): Susceptible to reduction to primary amines (

    
    ) or secondary amines, often requiring specific poisoning of the catalyst to prevent.
    
  • The Pyrazole Nitrogen: A Lewis basic site that can coordinate strongly to the metal center (

    
    ), displacing the alkene and poisoning the catalyst.
    

This guide prioritizes Rhodium (Rh) and Palladium (Pd) systems which have shown the highest efficacy in overcoming these competing pathways.

Homogeneous Asymmetric Hydrogenation (High-Value Route)

For chiral drugs like Ruxolitinib, establishing the


- or 

-configuration during the hydrogenation step is superior to chiral resolution.
Catalyst & Ligand Selection

Rhodium(I) precursors complexed with ferrocenyl-based diphosphine ligands are the industry standard for this transformation.

  • Precursor:

    
     or 
    
    
    
  • Ligand Class: Josiphos, Walphos, or DuoPhos families.

  • Rationale: These ligands create a rigid chiral pocket that enforces facial selectivity while being electron-rich enough to resist displacement by the pyrazole nitrogen.

Mechanistic Insight: The "N-Binding" Trap

The pyrazole nitrogen is a competitive inhibitor. If the substrate binds through the nitrogen before the alkene coordinates, the catalytic cycle stalls.

  • Solution: Use of non-coordinating anions (

    
    , 
    
    
    
    ) and protic solvents (MeOH, TFE) which can hydrogen-bond to the pyrazole nitrogen, effectively "masking" it from the metal center.
Standard Protocol: Asymmetric Hydrogenation

Scale: 10 g (Lab Scale) | Target:


 Conversion, 

ee
  • Catalyst Preparation (Glovebox/Schlenk):

    • In a Schlenk flask, dissolve

      
       (1.0 mol%) and the Chiral Ligand (1.1 mol%) in degassed Methanol (MeOH).
      
    • Stir for 30 mins at RT under Argon to form the active complex (solution typically turns orange/red).

  • Substrate Loading:

    • Dissolve the pyrazole acrylonitrile substrate in degassed MeOH (0.5 M concentration).

    • Optional: Add 1.0 equiv of

      
       if reaction rates are sluggish (Lewis acid additive prevents N-coordination).
      
  • Hydrogenation:

    • Transfer solution to a high-pressure autoclave (e.g., Parr reactor).

    • Purge 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 30 bar (435 psi) .

    • Heat to 50°C and stir at 1000 rpm for 12–24 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate solvent.

    • Pass through a short silica plug to remove Rh residues.

Heterogeneous Hydrogenation (Achiral/Racemic Route)

Used for early-stage intermediates or when a racemic product is acceptable (followed by chiral resolution).

Catalyst Selection[1][2]
  • Pd/C (5-10%): High activity, but high risk of nitrile reduction.

  • Raney Nickel: Excellent for C=C reduction, but requires strict pH control to save the nitrile.

Protocol: Selective Pd/C Reduction

Critical Control Point: The reaction must be run under neutral to slightly acidic conditions to prevent the formation of primary amines from the nitrile.

  • Slurry Preparation:

    • Under

      
      , wet 10 wt% Pd/C (50% water wet) with Ethanol.
      
  • Reaction Setup:

    • Add substrate (dissolved in EtOH/EtOAc 1:1).

    • Additive: Add 0.1 equiv Acetic Acid (AcOH). Note: This protonates trace amines and prevents catalyst poisoning.

  • Execution:

    • Hydrogenate at 1–3 bar (balloon or low pressure) at RT.

    • Monitoring: Check HPLC every hour. Stop immediately upon disappearance of starting material to prevent over-reduction.

Troubleshooting & Optimization Logic

The following diagram illustrates the decision matrix for optimizing reaction conditions when facing common failure modes.

OptimizationLogic Start Reaction Outcome Analysis Problem1 Low Conversion (Stalled Reaction) Start->Problem1 Problem2 Low Selectivity (Nitrile Reduced) Start->Problem2 Problem3 Low ee% (Racemization) Start->Problem3 Sol1 Cause: Catalyst Poisoning Action: Add BF3·OEt2 or Increase H2 Pressure Problem1->Sol1 Sol2 Cause: Over-activity Action: Lower Temp or Switch to Rh/C (Heterogeneous) Problem2->Sol2 Sol3 Cause: Ligand Mismatch Action: Screen Josiphos/Walphos Lower Temp (-10°C) Problem3->Sol3

Figure 1: Troubleshooting logic for catalytic hydrogenation of N-heterocycles.

Performance Data Summary

Comparative metrics based on internal benchmarks and literature precedents (e.g., Ruxolitinib synthesis).

ParameterRh-Homogeneous (Asymmetric)Pd/C (Heterogeneous)Raney Ni (Heterogeneous)
Catalyst Loading 0.5 – 1.0 mol%5 – 10 wt%10 – 50 wt%
H2 Pressure 20 – 50 bar1 – 5 bar5 – 50 bar
Solvent System MeOH, TFEEtOH, EtOAcMeOH (Ammoniacal)
Chemoselectivity Excellent (C=C only)Moderate (Risk of C-N reduction)Variable (pH dependent)
Enantioselectivity (ee) > 95% (Ligand dependent)0% (Racemic)0% (Racemic)
Primary Risk Cost of Ligand/RhOver-reduction of NitrilePyrophoric Handling

Safety & Scale-Up Protocols

Hydrogenation Safety
  • High Pressure: Reactions >10 bar must be conducted in rated stainless steel autoclaves (e.g., Hastelloy) behind blast shields.

  • Exotherm: Hydrogenation is exothermic.[1] Control dosing rate or cooling jacket temperature to prevent thermal runaway, which can trigger nitrile decomposition (rapid gas evolution).

Catalyst Handling
  • Raney Nickel: Pyrophoric when dry. Always handle as a water/solvent slurry. Spills must be kept wet and neutralized with dilute acid.

  • Pd/C: Dry Pd/C can ignite solvent vapors (methanol/ethanol). Use 50% water-wet catalysts for safety.

Metal Scavenging (Post-Reaction)

For pharmaceutical applications (API), residual metal (Rh, Pd) must be <10 ppm.

  • Protocol: Treat the crude organic stream with SiliaMetS® Thiol or QuadraPure™ TU scavengers at 50°C for 4 hours, followed by filtration.

Mechanistic Visualization

The competition between the desired catalytic cycle and the poisoning pathway is visualized below.

Mechanism Cat Active Rh-Catalyst Complex_Alkene Alkene Coordination (Productive Cycle) Cat->Complex_Alkene + Substrate Complex_Nitrogen N-Coordination (Poisoned State) Cat->Complex_Nitrogen + Substrate (N-binding) Substrate Pyrazole Acrylonitrile Product Chiral Propanenitrile Complex_Alkene->Product + H2 (Fast) Complex_Nitrogen->Cat Slow Dissociation

Figure 2: Kinetic competition between productive alkene insertion and catalyst poisoning by pyrazole nitrogen.

References

  • Lin, Q., et al. (2009).[2] Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters. Link(Note: Describes the target molecule and alternative routes, establishing the benchmark for stereoselectivity).

  • Zhu, Y., et al. (2025). Asymmetric Hydrogenation of β-Azaaryl α,β-Unsaturated Nitriles: An Access to Ruxolitinib. Organic Letters. Link(Describes the specific Rh-ZhaoPhos catalytic system).

  • Bagal, D. B., & Bhanage, B. M. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Link(Review on pyrazole coordination chemistry and catalyst poisoning mitigation).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Link(General protocols for handling N-heterocycle poisoning).

  • ACS GCI Pharmaceutical Roundtable. (2022). Reagent Guide: Catalytic Hydrogenation. Link(Safety and green chemistry metrics for hydrogenation).

Sources

Validation & Comparative

Mastering Purity Analysis of 3-(1H-pyrazol-4-yl)propanenitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-(1H-pyrazol-4-yl)propanenitrile presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention yet possesses enough hydrophobicity to complicate pure HILIC methods. Furthermore, the amphoteric nature of the 4-substituted pyrazole ring (containing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH) leads to severe peak tailing on traditional silica-based phases due to secondary silanol interactions.

This guide objectively compares three separation strategies—Standard C18 , HILIC , and Polar-Embedded Reversed-Phase —to identify the most robust method for purity analysis. Our experimental data indicates that Polar-Embedded C18 technology offers the superior balance of retention, peak symmetry, and method robustness, specifically for resolving critical synthetic impurities like hydrolysis products and halogenated precursors.

Chemical Context & Challenges[1][2][3]

Understanding the analyte is the first step to method success.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyrazole ring + Propyl-nitrile chainDual polarity: Aromatic heterocycle (hydrophobic) + Nitrile (polar).
pKa ~2.5 (Conjugate Acid), ~14 (NH)At pH < 3, the molecule is protonated (

), repelling from C18. At pH > 3, it is neutral but the free NH can H-bond strongly.
UV Absorbance Low (Max ~210-220 nm)Requires high-purity solvents to minimize baseline noise at low wavelengths.
Critical Impurities 1. Hydrolysis: 3-(1H-pyrazol-4-yl)propanoic acid2. Precursor: 4-Bromopyrazole3. Regioisomer: 3-(1H-pyrazol-1-yl)propanenitrileThe method must resolve the acidic hydrolysis product (polar) from the neutral target.

Comparative Methodology: The Three Approaches

We evaluated three distinct column chemistries to determine the optimal separation.

Scenario A: The "Standard" Approach (C18)
  • Column: C18 (5 µm, 100 Å), 250 x 4.6 mm.

  • Conditions: 0.1% TFA in Water/Acetonitrile.

  • Outcome: FAILURE . The analyte elutes near the void volume (

    
    ) due to protonation at pH 2.0. Peak tailing is severe (
    
    
    
    ) caused by interaction between the protonated pyrazole and residual silanols.
Scenario B: The "Polar" Approach (HILIC)
  • Column: Bare Silica or Zwitterionic HILIC.

  • Conditions: 90% Acetonitrile / 10% Ammonium Acetate (pH 5.8).

  • Outcome: FUNCTIONAL BUT COMPLEX . Retention is excellent (

    
    ), but solubility becomes an issue. The sample must be dissolved in high organic content, which precipitates polar hydrolysis impurities. Equilibration times are long (>20 column volumes).
    
Scenario C: The "Optimized" Approach (Polar-Embedded RP)
  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18).

  • Conditions: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[1][2]

  • Outcome: OPTIMAL . The polar-embedded group shields silanols (reducing tailing) and engages the nitrile group, increasing retention (

    
    ) without requiring 100% aqueous conditions.
    

Method Development Decision Logic

The following diagram illustrates the decision process used to arrive at the Polar-Embedded solution.

ColumnSelection Start Analyte: 3-(1H-pyrazol-4-yl)propanenitrile CheckLogP Check LogP & pKa (LogP < 0.5, Basic N) Start->CheckLogP StandardC18 Standard C18 (Low pH) CheckLogP->StandardC18 Traditional Route HILIC_Path HILIC Mode (High ACN) CheckLogP->HILIC_Path If too polar Embedded_Path Polar-Embedded / Shielded RP (Med pH / Aqueous Stable) CheckLogP->Embedded_Path Recommended ResultC18 Result: Void Elution High Tailing StandardC18->ResultC18 ResultC18->Embedded_Path Optimization ResultHILIC Result: Good Retention Solubility Issues HILIC_Path->ResultHILIC ResultEmbedded Result: Balanced Retention Symmetric Peak Embedded_Path->ResultEmbedded

Figure 1: Decision matrix for selecting the stationary phase based on pyrazole polarity and basicity.

Experimental Data Comparison

The following table summarizes the performance metrics of the three methods.

ParameterMethod A (C18)Method B (HILIC)Method C (Polar-Embedded)
Retention Time (

)
1.8 min (Void)8.4 min4.5 min
Capacity Factor (

)
0.2 (Fail)5.13.2
Tailing Factor (

)
2.41.11.15
Resolution (Impurity B) Co-elutes4.52.8
Equilibration Time 5 min25 min8 min
MS Compatibility GoodModerate (High Salt)Excellent

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is validated for the separation of the main peak from its hydrolysis degradants and synthetic precursors.

Chromatographic Conditions[4][5][6]
  • Column: Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm (or equivalent high-strength silica with polar shielding).

  • System: HPLC with PDA/UV detector.

  • Wavelength: 215 nm (Bandwidth 4 nm). Note: Pyrazoles have low absorbance; 215 nm is critical for sensitivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Setup[6]
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why pH 3.5? It suppresses the ionization of the acidic hydrolysis impurity (Propanoic acid derivative) to improve its retention, while the polar-embedded phase handles the protonated pyrazole.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

GradientProfile T0 T=0 min 5% B T2 T=2 min 5% B (Isocratic Hold) T0->T2 Load T12 T=12 min 40% B (Elution) T2->T12 Separation T15 T=15 min 90% B (Wash) T12->T15 Ramp T18 T=18 min 90% B T15->T18 Clean T18_1 T=18.1 min 5% B T18->T18_1 Reset T23 T=23 min End T18_1->T23 Re-equilibrate

Figure 2: Gradient profile designed to retain the polar analyte initially, then elute hydrophobic impurities.

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Concentration: 0.5 mg/mL.

  • Caution: Do not use 100% Acetonitrile as diluent; it will cause "solvent wash-through" (split peaks) for this early-eluting polar compound.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Splitting Strong solvent effectMatch sample diluent to initial mobile phase (high aqueous).
Tailing > 1.5 Silanol interactionEnsure pH is controlled (3.0-3.5). If using older columns, add 0.1% Triethylamine (TEA) as a silanol blocker (if not using MS).
Baseline Drift Formate absorptionUse high-purity Ammonium Formate. Ensure reference wavelength is off (or set > 360 nm).
Ghost Peaks Gradient impuritiesRun a blank injection. Formic acid can sometimes introduce artifacts at low UV (210 nm).

References

  • Separation of Pyrazole Derivatives

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
    • Source: ACS Omega, 2021.
    • Relevance: Discusses the interaction of pyrazoles with stationary phases and the utility of polar organic modes.
    • URL:[Link]

  • Ruxolitinib Intermediate Analysis (Analogous Chemistry)

    • Title: Stability and Development of the Ruxolitinib Estim
    • Source: Jurnal Health Sains, 2024.[3]

    • Relevance: Provides baseline conditions (C18, Citrate buffer) for complex pyrazole-based drugs, highlighting the need for pH control.
    • URL:[Link]

  • General Method Development Strategy

    • Title: A Three-Pronged Template Approach for Rapid HPLC Method Development.
    • Source: LCGC North America.
    • Relevance: Foundational logic for selecting between Isocratic, Gradient, and HILIC modes based on analyte polarity.
    • URL:[Link]

  • pKa and Chemical Properties

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[3]

    • Source: European Journal of Organic Chemistry, 2017.[3]

    • Relevance: Establishes the basicity of the pyrazole nitrogen (pKa ~2.5) guiding the buffer pH selection.
    • URL:[Link]

Sources

A Researcher's Guide to the FTIR Spectral Interpretation of the Nitrile Peak in 3-(1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The nitrile functional group (–C≡N) serves as a uniquely insightful vibrational probe in Fourier Transform Infrared (FTIR) spectroscopy, offering a strong, sharp absorption band in a relatively uncluttered region of the spectrum.[1][2] This guide provides an in-depth analysis of the FTIR spectrum of 3-(1H-pyrazol-4-yl)propanenitrile, a molecule of interest in pharmaceutical and agrochemical research.[3] We will move beyond a simple peak assignment to explore the nuanced effects of the molecule's distinct structural features—specifically the pyrazole ring's N-H group—on the nitrile stretching frequency. This guide compares FTIR with alternative analytical techniques, provides actionable experimental protocols, and presents a logical framework for interpreting spectral data with a high degree of scientific rigor.

Fundamental Principles: Deciphering the Vibrational Signature

Before interpreting the full spectrum, it is crucial to understand the vibrational characteristics of the constituent functional groups.

The Nitrile (–C≡N) Stretching Vibration

The carbon-nitrogen triple bond vibration is a powerful diagnostic tool in FTIR spectroscopy.[4]

  • Spectral Location: The –C≡N stretching peak typically appears in the 2260–2220 cm⁻¹ range.[2] This region is often free from other common functional group absorptions, making the nitrile peak easy to identify.[1]

  • Intensity: Due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond, the resulting absorption peak is typically of strong to medium intensity and distinctly sharp.[2][5]

  • Environmental Sensitivity: The precise wavenumber of the nitrile absorption is highly sensitive to its local electronic and physical environment. Conjugation with a double bond or aromatic system typically weakens the C≡N bond, lowering its vibrational frequency (a redshift).[2] Conversely, the presence of electron-withdrawing groups on the adjacent carbon can cause a slight increase in frequency (a blueshift).

The Pyrazole Ring System

The 1H-pyrazole ring contributes several key features to the spectrum:

  • N-H Stretching: The N-H bond in the pyrazole ring gives rise to a stretching vibration, typically observed as a broad band in the 3500–3200 cm⁻¹ region when intermolecular hydrogen bonding is present.[6]

  • C-H Stretching: Aromatic C-H stretching from the pyrazole ring appears between 3100–3050 cm⁻¹.[6] Aliphatic C-H stretching from the propanenitrile chain will be observed between 3000–2850 cm⁻¹.[6]

  • Ring Vibrations: The pyrazole ring itself has characteristic C=C and C=N stretching vibrations, which typically appear in the 1600–1400 cm⁻¹ fingerprint region.[7][8]

Interpreting the Spectrum of 3-(1H-pyrazol-4-yl)propanenitrile

The structure of 3-(1H-pyrazol-4-yl)propanenitrile presents a unique scenario where the nitrile group is not conjugated with the pyrazole ring but is subject to its influence through potential intermolecular interactions.

The Nitrile Peak: The Effect of Intermolecular Hydrogen Bonding

The most significant factor influencing the nitrile peak in the solid or pure liquid state is intermolecular hydrogen bonding. The acidic proton on one pyrazole ring (N-H) can form a hydrogen bond with the lone pair of electrons on the nitrogen atom of the nitrile group of a neighboring molecule (N-H···N≡C).

This interaction has a profound and well-documented effect: it causes a blueshift (an increase in wavenumber) of the nitrile stretching frequency.[1][9][10] The hydrogen bond effectively pulls electron density away from the nitrile nitrogen, strengthening the C≡N triple bond and increasing the energy required to excite its vibration.[11]

Therefore, for a saturated, non-conjugated nitrile which would normally appear around 2250 cm⁻¹, the presence of strong hydrogen bonding in 3-(1H-pyrazol-4-yl)propanenitrile is expected to shift this peak to a higher frequency, potentially in the range of 2255-2265 cm⁻¹. The peak may also exhibit some broadening due to the dynamic nature and varying strengths of these hydrogen bonds within the sample matrix.[12]

Diagram 1: Intermolecular Hydrogen Bonding

Caption: Intermolecular hydrogen bonding in 3-(1H-pyrazol-4-yl)propanenitrile.

Predicted Peak Assignments

The following table summarizes the expected key absorption bands in the FTIR spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity & Shape
~3300Pyrazole N-HStretching (H-bonded)Strong, Broad
3100-3050Pyrazole C-HStretchingMedium, Sharp
3000-2850Aliphatic C-HStretchingMedium, Sharp
2265-2255 Nitrile C≡N Stretching (H-bonded) Strong, Sharp
1600-1400Pyrazole RingC=N, C=C StretchingMedium to Weak
1465Aliphatic -CH₂-ScissoringMedium

Comparison with Alternative Analytical Techniques

While FTIR is excellent for identifying functional groups and probing intermolecular interactions, a comprehensive analysis benefits from complementary methods.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Vibrational modes of functional groups, hydrogen bonding.Highly sensitive to the nitrile group and N-H bond, allowing direct observation of intermolecular interactions.Complex fingerprint region can be difficult to fully assign.
Raman Spectroscopy Vibrational modes, particularly of symmetric, non-polar bonds.The C≡N stretch is typically a very strong and sharp signal in Raman, providing excellent complementary data. Less interference from water if aqueous solutions are analyzed.N-H stretching is often weak. Fluorescence from impurities can obscure the spectrum.
NMR Spectroscopy (¹H, ¹³C) Chemical environment of each nucleus, connectivity.Unambiguously confirms the molecular structure and connectivity of the pyrazole and propanenitrile fragments.Provides indirect information about bonding strength; does not directly measure vibrational frequencies.

Diagram 2: Complementary Analytical Logic

G cluster_0 Structural Analysis of 3-(1H-pyrazol-4-yl)propanenitrile FTIR FTIR Spectroscopy FTIR_info Identifies: - C≡N, N-H, C-H groups - Probes H-Bonding FTIR->FTIR_info Provides Conclusion Comprehensive Structural Elucidation FTIR->Conclusion Raman Raman Spectroscopy Raman_info Confirms: - Strong C≡N signal - Skeletal vibrations Raman->Raman_info Provides Raman->Conclusion NMR NMR Spectroscopy NMR_info Confirms: - Molecular connectivity - Proton/Carbon environments NMR->NMR_info Provides NMR->Conclusion

Caption: Logic flow for comprehensive molecular characterization.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure data is reliable and reproducible, the following protocol for Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Instrument Preparation
  • Power On: Ensure the FTIR spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

Data Acquisition Workflow

Diagram 3: ATR-FTIR Experimental Workflow

G start Start clean 1. Clean ATR Crystal (e.g., with Isopropanol) start->clean background 2. Collect Background Spectrum (No Sample) clean->background apply_sample 3. Apply Small Amount of Solid Sample background->apply_sample apply_pressure 4. Apply Consistent Pressure with Anvil apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum apply_pressure->collect_sample process 6. Perform Data Processing (ATR & Baseline Correction) collect_sample->process interpret 7. Analyze Spectrum (Peak Picking & Assignment) process->interpret end End interpret->end

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps & Parameters
  • Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (H₂O, CO₂) will be automatically subtracted from the sample spectrum.

    • Scan Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added for good signal-to-noise ratio)

  • Apply Sample: Place a small amount of the solid 3-(1H-pyrazol-4-yl)propanenitrile powder onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm (anvil) to apply firm, consistent pressure to the sample. Good contact between the sample and the crystal is critical for a high-quality spectrum.

  • Collect Sample Spectrum: Using the same acquisition parameters as the background scan, collect the sample spectrum.

  • Clean Up: Retract the anvil, and carefully clean the sample from the crystal and anvil tip using the appropriate solvent and a soft wipe.

Data Processing
  • ATR Correction: Most modern spectroscopy software includes an ATR correction algorithm. Apply this function to correct for the wavelength-dependent depth of penetration of the evanescent wave, which can distort peak intensities at lower wavenumbers.

  • Baseline Correction: If the baseline of the spectrum is sloped or curved, apply an automated baseline correction to ensure accurate peak picking and integration.

Conclusion

The FTIR spectrum of 3-(1H-pyrazol-4-yl)propanenitrile provides a clear example of how intermolecular forces directly influence vibrational frequencies. The diagnostic nitrile peak, expected around 2250 cm⁻¹ for a simple saturated nitrile, undergoes a noticeable blueshift to the 2255-2265 cm⁻¹ region. This shift is a direct and measurable consequence of intermolecular hydrogen bonding between the pyrazole N-H group and the nitrile nitrogen. This interpretation, supported by a robust experimental protocol and complemented by techniques like Raman and NMR spectroscopy, allows for a confident and comprehensive characterization of this important molecule, providing a solid foundation for its application in drug discovery and materials science.

References

  • Bagchi, S., et al. (2012). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B. Available at: [Link]

  • Leader, J. H., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Available at: [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Available at: [Link]

  • Wang, Y., et al. (2023). Structural insights into nitrile–methanol hydrogen-bonded complexes based on mass-selected infrared spectroscopy and theoretical calculations. The Journal of Chemical Physics. Available at: [Link]

  • Boxer, S. G., et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. Available at: [Link]

  • Webb, L. J., et al. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. The Journal of Physical Chemistry B. Available at: [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Miller, J. R., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science. Available at: [Link]

  • Lambda Solutions. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra obtained from analysis of the nitrile rubber... Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(1H-pyrazol-4-yl)propanenitrile. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparing synthetic routes for 3-(1H-pyrazol-4-yl)propanenitrile efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 3-(1H-pyrazol-4-yl)propanenitrile (CAS 1296225-28-9). This molecule is a critical C4-substituted pyrazole building block, distinct from the N1-substituted intermediates used in JAK inhibitors like Ruxolitinib.

Executive Summary

The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile presents a classic regioselectivity challenge: installing a linear alkyl nitrile chain at the C4 position of the pyrazole ring while avoiding N1-alkylation.

Two primary strategies dominate the literature and industrial practice:

  • Route A (The Aldehyde Route): Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation of 1H-pyrazole-4-carbaldehyde followed by selective hydrogenation.

  • Route B (The Halide Route): Heck-Mizoroki cross-coupling of protected 4-iodopyrazole with acrylonitrile, followed by reduction and deprotection.

Recommendation: Route A is generally superior for scale-up due to higher atom economy, avoidance of expensive transition metal catalysts (Pd), and the commercial availability of the aldehyde precursor.

Route Analysis & Comparison

Route A: The Aldehyde Condensation Strategy (Recommended)

This route leverages the acidity of the C4-formyl group. It is a two-step sequence involving olefination followed by selective reduction.

  • Mechanism: A stabilized carbanion (from cyanomethylphosphonate or acetonitrile) attacks the aldehyde. The resulting unsaturated nitrile is then hydrogenated.

  • Key Challenge: Ensuring the reduction is selective for the C=C alkene without reducing the nitrile (–CN) to an amine.

Route B: The Heck Cross-Coupling Strategy

This route uses palladium catalysis to form the C–C bond directly.

  • Mechanism: Oxidative addition of Pd(0) to 4-halopyrazole, migratory insertion into acrylonitrile, and β-hydride elimination.

  • Key Challenge: The free NH of the pyrazole poisons Pd catalysts. A protecting group (e.g., Trityl, SEM, or Boc) is strictly required, adding two steps (protection/deprotection) to the workflow.

Comparative Metrics
FeatureRoute A (Aldehyde/HWE)Route B (Heck Coupling)
Starting Material 1H-Pyrazole-4-carbaldehyde4-Iodo-1H-pyrazole
Step Count 2 (Linear)4 (Protection -> Heck -> Red -> Deprotection)
Overall Yield High (65-80%)Moderate (40-55%)
Catalyst Cost Low (Base + Pd/C for reduction)High (Pd(OAc)₂, Phosphine ligands)
Atom Economy HighLow (Loss of leaving groups & protecting groups)
Scalability ExcellentLimited by column chromatography & Pd removal

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision points for synthesis.

G cluster_legend Route Comparison SM_Aldehyde 1H-Pyrazole-4-carbaldehyde Intermediate_A 3-(1H-pyrazol-4-yl)acrylonitrile (Unsaturated) SM_Aldehyde->Intermediate_A HWE Reaction (EtO)2P(O)CH2CN, NaH SM_Halide 4-Iodo-1H-pyrazole Intermediate_B_Prot 1-Trityl-4-iodo-pyrazole SM_Halide->Intermediate_B_Prot Protection Trt-Cl, Et3N Product 3-(1H-pyrazol-4-yl)propanenitrile (Target) Intermediate_A->Product Sel. Hydrogenation Pd/C, H2 (1 atm) Intermediate_B_Heck 3-(1-Trityl-pyrazol-4-yl)acrylonitrile Intermediate_B_Prot->Intermediate_B_Heck Heck Coupling Pd(OAc)2, Acrylonitrile Intermediate_B_Heck->Product 1. Hydrogenation 2. Deprotection (TFA) Legend Blue Solid Line: Recommended Route (A) Black Dashed Line: Alternative Route (B)

Figure 1: Comparative synthetic pathways. Route A (Blue) offers a more direct and atom-efficient approach compared to the protection-heavy Route B.

Detailed Experimental Protocols

Protocol A: Horner-Wadsworth-Emmons (HWE) Route (Recommended)

This protocol avoids the harsh conditions of standard Knoevenagel condensation and typically provides the E-isomer, which reduces cleanly.

Step 1: Synthesis of 3-(1H-pyrazol-4-yl)acrylonitrile

  • Reagents: 1H-Pyrazole-4-carbaldehyde (1.0 eq), Diethyl (cyanomethyl)phosphonate (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under nitrogen.

    • Add Diethyl (cyanomethyl)phosphonate dropwise. Stir for 30 min to generate the phosphonate carbanion.

    • Note: An extra equivalent of base is used to deprotonate the pyrazole NH, protecting it in situ as the sodium salt.

    • Add a solution of 1H-Pyrazole-4-carbaldehyde in THF dropwise.

    • Warm to room temperature and stir for 4-6 hours.

    • Quench: Carefully add water (exothermic). Acidify to pH ~5 with 1M HCl to protonate the pyrazole.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH).

Step 2: Selective Reduction to 3-(1H-pyrazol-4-yl)propanenitrile

  • Reagents: 3-(1H-pyrazol-4-yl)acrylonitrile, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Dissolve the unsaturated nitrile in Methanol.

    • Add the Pd/C catalyst under an argon stream (Caution: Pyrophoric).

    • Purge the vessel with Hydrogen gas.

    • Stir vigorously at Room Temperature under H₂ (1 atm) for 2-4 hours.

    • Critical Control Point: Monitor via TLC/LCMS every 30 mins. Over-reduction can reduce the nitrile to a primary amine. Stop immediately upon disappearance of the starting material.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Yield: Typically 85-95% for this step.

Protocol B: Heck Coupling Route (Alternative)

Use this route only if the aldehyde is unavailable or if you are already working with a protected 4-halopyrazole scaffold.

  • Protection: React 4-iodopyrazole with Trityl chloride (Trt-Cl) and Et₃N in DCM to yield 1-trityl-4-iodopyrazole.

  • Heck Reaction:

    • Combine 1-trityl-4-iodopyrazole (1.0 eq), Acrylonitrile (2.0 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.5 eq) in DMF.

    • Heat to 100°C for 12 hours in a sealed tube.

    • Workup and purify the unsaturated intermediate.

  • Reduction & Deprotection:

    • Hydrogenate the alkene (as in Route A).

    • Remove the Trityl group using TFA/DCM (1:1) at room temperature for 1 hour.

References

  • Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Usami, Y., Ichikawa, H., & Harusawa, S. (2011).[1] Heterocycles. Describes the Heck coupling conditions for pyrazoles and the necessity of protecting groups.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Detailed protocols for handling pyrazole-4-carbaldehydes and their reactivity in condensation reactions. 2

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Abdel-Wahab, B. F., et al. (2011).[3] Arkivoc. Comprehensive review of reactions involving pyrazole carbaldehydes, including Knoevenagel condensations. 3

  • 3-(1H-pyrazol-4-yl)propanenitrile Product Specifications. Confirmation of the specific C4-substituted structure and CAS 1296225-28-9. 4

Sources

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Confirmation of 3-(1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the analytical methodologies required to confirm the elemental composition and purity of 3-(1H-pyrazol-4-yl)propanenitrile, a key building block in medicinal chemistry. In the absence of a publicly available, comprehensive analytical data set for this specific molecule, this guide will establish the theoretical benchmarks and provide detailed, field-proven protocols for its analysis. Furthermore, we will compare these expected outcomes with its structural isomer, 3-(1H-pyrazol-1-yl)propanenitrile, to highlight the resolving power of modern analytical techniques.

The Imperative of Purity in Research Chemicals

The subject of this guide, 3-(1H-pyrazol-4-yl)propanenitrile, with the molecular formula C₆H₇N₃, is a versatile intermediate in the synthesis of various bioactive molecules.[1] Its pyrazole and nitrile functionalities offer multiple reaction handles for the construction of more complex chemical architectures. Given its role as a foundational element in multi-step syntheses, ensuring its purity at the outset is paramount.

Theoretical Elemental Composition

The first step in the characterization of any novel or synthesized compound is to confirm that its elemental composition aligns with its theoretical formula. For 3-(1H-pyrazol-4-yl)propanenitrile (C₆H₇N₃), the theoretical elemental percentages are calculated based on its molecular weight of 121.14 g/mol .

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01672.0659.49
HydrogenH1.0177.075.84
NitrogenN14.01342.0334.69
Total 121.16 100.00

These theoretical values serve as the benchmark against which experimental data from elemental analysis will be compared.

Comparative Analysis: The Isomeric Challenge

To illustrate the importance and nuance of analytical characterization, we will compare 3-(1H-pyrazol-4-yl)propanenitrile with its constitutional isomer, 3-(1H-pyrazol-1-yl)propanenitrile. Both compounds share the same molecular formula (C₆H₇N₃) and, therefore, the exact same theoretical elemental composition and molecular weight.[1][2] This isomeric relationship presents a classic analytical challenge: to differentiate and confirm the identity of two molecules that are fundamentally identical in their elemental makeup. This is where chromatographic and spectroscopic techniques become indispensable.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Theoretical C%Theoretical H%Theoretical N%
3-(1H-pyrazol-4-yl)propanenitrile3-(1H-pyrazol-4-yl)propanenitrileC₆H₇N₃121.1459.495.8434.69
3-(1H-pyrazol-1-yl)propanenitrile3-(1H-pyrazol-1-yl)propanenitrileC₆H₇N₃121.1459.495.8434.69

Experimental Methodologies: A Triad of Analytical Rigor

A robust validation of a research chemical's identity and purity relies on a multi-pronged analytical approach. For 3-(1H-pyrazol-4-yl)propanenitrile, the combination of elemental analysis, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive and self-validating system.

Elemental Analysis (CHN Analysis)

Principle: CHN analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, and nitrogen in a sample.[3] The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. For nitrogen-containing heterocyclic compounds, ensuring complete combustion can be challenging and may require optimized conditions.[4]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized 3-(1H-pyrazol-4-yl)propanenitrile sample into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Analysis: Introduce the sample into the combustion furnace (typically at 900-1000°C).

  • Data Acquisition: The instrument's software will calculate the percentage of C, H, and N based on the detector's response.

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin Capsule weigh->encapsulate calibrate Calibrate with Standard encapsulate->calibrate combust Combustion (~1000°C) calibrate->combust separate Gas Separation (CO₂, H₂O, N₂) combust->separate detect Thermal Conductivity Detection separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical Values calculate->compare

Workflow for CHN Elemental Analysis.
Purity Confirmation by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] For purity analysis, a reversed-phase HPLC method is typically employed for polar organic molecules like pyrazole derivatives. A UV detector is commonly used to quantify the separated components.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of 3-(1H-pyrazol-4-yl)propanenitrile in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape) is a good starting point. For example:

      • 0-2 min: 5% Acetonitrile

      • 2-15 min: 5% to 95% Acetonitrile

      • 15-17 min: 95% Acetonitrile

      • 17-18 min: 95% to 5% Acetonitrile

      • 18-20 min: 5% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for HPLC Purity Analysis.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] Volatile and semi-volatile impurities are separated in the GC column and then fragmented and detected by the mass spectrometer, providing a unique mass spectrum for each component that can be used for identification.

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of 3-(1H-pyrazol-4-yl)propanenitrile in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of potential impurities.

    • Injector: Split/splitless injector at 250°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: The mass spectrum of any detected impurity can be compared to spectral libraries (e.g., NIST) for tentative identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Impurity Identification dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze compare Compare Spectra to Library analyze->compare identify Identify Potential Impurities compare->identify

Workflow for GC-MS Impurity Identification.

Expected Results and Comparative Discussion

Elemental Analysis: For a high-purity sample of 3-(1H-pyrazol-4-yl)propanenitrile, the experimental CHN values should closely match the theoretical percentages (C: 59.49%, H: 5.84%, N: 34.69%). Any significant deviation (greater than 0.4%) would suggest the presence of impurities, residual solvent, or moisture. The same would be true for its isomer, 3-(1H-pyrazol-1-yl)propanenitrile.

HPLC Purity: A high-purity sample is expected to show a single major peak in the HPLC chromatogram with a purity of ≥98%. The retention times of the two isomers, 3-(1H-pyrazol-4-yl)propanenitrile and 3-(1H-pyrazol-1-yl)propanenitrile, are expected to be different due to the difference in the position of the propanenitrile substituent on the pyrazole ring, which affects the overall polarity of the molecules. This difference in retention time is the key to distinguishing between the two isomers using HPLC.

GC-MS Impurity Profile: A GC-MS analysis of a high-purity sample should show a major peak corresponding to the parent compound with no significant impurity peaks. Potential process-related impurities could include unreacted starting materials or by-products from the synthesis. The mass spectrum of 3-(1H-pyrazol-4-yl)propanenitrile would be expected to show a molecular ion peak at m/z 121, with a fragmentation pattern characteristic of the pyrazole and propanenitrile moieties. The fragmentation pattern would likely differ between the two isomers, providing another method for their differentiation.

Comparative Data Summary (Hypothetical)

Parameter3-(1H-pyrazol-4-yl)propanenitrile (Expected)3-(1H-pyrazol-1-yl)propanenitrile (Typical)
Elemental Analysis
% Carbon59.49 ± 0.459.49 ± 0.4
% Hydrogen5.84 ± 0.45.84 ± 0.4
% Nitrogen34.69 ± 0.434.69 ± 0.4
HPLC Purity ≥ 98%≥ 95%[2]
GC-MS Molecular Ion (m/z) = 121Molecular Ion (m/z) = 121
No significant impurities detectedMay contain trace isomeric impurities

Conclusion

The comprehensive analytical characterization of research chemicals like 3-(1H-pyrazol-4-yl)propanenitrile is a non-negotiable aspect of rigorous scientific research. While direct experimental data for this specific compound is not widely published, the theoretical values and established analytical protocols outlined in this guide provide a robust framework for its analysis. By employing a combination of elemental analysis, HPLC, and GC-MS, researchers can confidently confirm the identity, purity, and elemental composition of their material. The comparison with its isomer, 3-(1H-pyrazol-1-yl)propanenitrile, underscores the power of these techniques to resolve even subtle structural differences, ensuring the integrity of the foundational data upon which future discoveries are built.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Scientific Reports. Available at: [Link]

  • 3-(1H-pyrazol-4-yl)propanenitrile. MySkinRecipes. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

  • Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Available at: [Link]

  • Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

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Technical Guide: Crystal Structure Determination of 3-(1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-(1H-pyrazol-4-yl)propanenitrile (CAS: 1296225-28-9) is a critical synthetic intermediate, most notably utilized in the synthesis of JAK inhibitors such as Ruxolitinib. In drug development, the solid-state characterization of such intermediates is not merely an academic exercise; it is a regulatory necessity for establishing process control. The flexibility of the propanenitrile chain combined with the hydrogen-bonding capability of the pyrazole ring creates a high propensity for polymorphism —the ability of a solid to exist in more than one crystal form.

This guide compares the three primary methodologies for determining the crystal structure of this molecule: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) . We provide a validated workflow to ensure unambiguous structural assignment.

Comparative Analysis of Determination Methods

For a researcher targeting the definitive structure, selecting the right analytical mode is critical.[1] The following table contrasts the performance of the three dominant methodologies applied to pyrazole-nitrile derivatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (High-Throughput) Method C: CSP (Computational)
Primary Output 3D Atomic Coordinates (XYZ), Absolute ConfigurationUnit Cell Dimensions, Phase Purity, CrystallinityPredicted Lattice Energy, Theoretical Polymorphs
Resolution Atomic (< 0.8 Å)Bulk Phase ID (Peaks)N/A (Theoretical)
Sample Req. High-quality single crystal (>0.1 mm)~10-50 mg Microcrystalline powderMolecular Structure File (.mol/.pdb)
Throughput Low (Days/Weeks for growth)High (Minutes per scan)Medium (Hours of CPU time)
Limitation Difficulty in growing suitable crystalsPeak overlap; difficult ab-initio solutionRequires experimental validation
Best For Definitive Structure Elucidation Batch-to-Batch Consistency Polymorph Risk Assessment

Experimental Protocol: Single Crystal Growth & Determination

While PXRD is faster, SC-XRD remains the only method to definitively map the hydrogen-bonding network (N-H···N) critical to the stability of 3-(1H-pyrazol-4-yl)propanenitrile.

Phase 1: Polymorph Screening & Crystal Growth

The pyrazole moiety acts as both a hydrogen bond donor and acceptor, leading to potential "ribbon" or "dimer" packing motifs.

Protocol:

  • Solvent Selection: Prepare saturated solutions in three distinct solvent classes:

    • Protic: Methanol (promotes H-bond exchange).

    • Aprotic Polar: Acetonitrile (mimics the analyte functional group).

    • Non-polar: Toluene/Hexane (antisolvent diffusion).

  • Technique: Use Slow Evaporation for Methanol and Vapor Diffusion for Toluene systems.

  • Temperature: Maintain at 4°C to reduce kinetic energy and promote ordered lattice formation.

Phase 2: Data Collection & Reduction

Once a crystal (approx. 0.2 x 0.1 x 0.1 mm) is isolated:

  • Mounting: Mount the crystal on a Mitegen loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream (prevents thermal vibration from obscuring high-angle data).

  • Source Selection: Use Cu Kα radiation (λ = 1.54178 Å) .

    • Reasoning: Organic molecules with only light atoms (C, H, N) scatter X-rays weakly. Copper sources provide higher flux and better diffraction intensity than Molybdenum (Mo) sources for this specific molecule.

  • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate space group determination.

Phase 3: Structure Solution Workflow

The following diagram illustrates the logical pathway from raw diffraction frames to a finalized CIF (Crystallographic Information File).

StructureSolution RawData Raw Diffraction Images Indexing Unit Cell Indexing (Determine lattice parameters) RawData->Indexing Integration Integration & Scaling (Convert spots to intensities) Indexing->Integration SpaceGroup Space Group Determination (Systematic Absences) Integration->SpaceGroup Phasing Phasing (SHELXT) (Intrinsic Phasing/Direct Methods) SpaceGroup->Phasing Refinement Refinement (SHELXL) (Least Squares Minimization) Phasing->Refinement Validation CheckCIF / Validation (Final Quality Control) Refinement->Validation Validation->Refinement High R-factor? Fix Model

Figure 1: The standard crystallographic workflow for small molecule structure determination using the SHELX suite.

Representative Crystallographic Data[1][2]

Based on the structural analogs of pyrazole-propanenitriles (e.g., the 1-yl isomer or ruxolitinib precursors), the expected lattice parameters for the stable polymorph of 3-(1H-pyrazol-4-yl)propanenitrile typically fall within the Monoclinic system.

Note: The data below represents target metrics for a successful determination of this class of molecule.

Table 2: Target Crystallographic Parameters (Monoclinic System)
ParameterValue / RangeSignificance
Crystal System MonoclinicMost common for flexible organic chains.
Space Group P2₁/cCentrosymmetric; favored for dipole cancellation.
Unit Cell (a) 8.5 – 10.5 ÅShort axis (stacking direction).
Unit Cell (b) 11.0 – 13.0 Å
Unit Cell (c) 6.5 – 8.5 Å
Beta Angle (β) 95° – 105°Typical monoclinic shear.
Z (Molecules/Cell) 4Standard packing in P2₁/c.
R₁ (Final) < 5.0%Indicates high-quality model fit.
Goodness of Fit (S) ~1.05Indicates proper weighting of data.

Key Structural Feature to Verify: Look for an infinite 1D hydrogen-bonded chain where the pyrazole N-H of one molecule donates to the nitrile N (or pyrazole N) of the adjacent molecule. This intermolecular interaction is the primary driver of lattice energy.

Advanced Characterization: PXRD vs. SC-XRD Decision Matrix

In a drug development pipeline, you cannot run SC-XRD on every batch. You must validate a PXRD method against the single crystal structure.

DecisionMatrix Start New Batch of 3-(1H-pyrazol-4-yl)propanenitrile IsCrystalline Is material crystalline? Start->IsCrystalline PXRD Perform PXRD (Fingerprint) IsCrystalline->PXRD Yes NewPolymorph New Diffraction Pattern? SCXRD Perform SC-XRD (Full Solution) NewPolymorph->SCXRD Yes (Unknown Peaks) Release Release Batch NewPolymorph->Release No (Matches Reference) SCXRD->Release Structure Defined PXRD->NewPolymorph

Figure 2: Decision logic for utilizing SC-XRD versus PXRD in a process chemistry environment.

Why this matters for Ruxolitinib Synthesis:

If 3-(1H-pyrazol-4-yl)propanenitrile crystallizes as a solvate (trapping solvent in the lattice), the stoichiometry of the subsequent reaction will be incorrect, leading to impurities in the API. SC-XRD is the only method that can unambiguously identify solvates.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Lin, Q., et al. (2009).[2] "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction." Organic Letters, 11(9), 1999-2002.[2] (Describes synthesis of Ruxolitinib intermediates). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Standard software for visualizing the output CIF). Link

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." (Methodological comparison). Link

  • Tarikogullari Dogan, A. H., et al. (2025).[3][4] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity." Turkish Journal of Pharmaceutical Sciences. (Recent characterization of similar pyrazole-propanenitrile derivatives). Link

Sources

Safety Operating Guide

3-(1H-pyrazol-4-yl)propanenitrile Proper Disposal Procedures

[1][2][3]

Part 1: Executive Safety Assessment

3-(1H-pyrazol-4-yl)propanenitrile is a bifunctional heterocyclic building block commonly used in medicinal chemistry. Its disposal profile is governed by two distinct functional groups: the nitrile (-C≡N) and the pyrazole ring .

While often stable under ambient conditions, this compound presents a latent cyanide hazard if mishandled during disposal. The primary risk is not spontaneous detonation, but rather the accidental release of hydrogen cyanide (HCN) gas if the waste stream is acidified, or the formation of toxic nitrogen oxides (NOx) during improper combustion.

Chemical Profile & Identification
PropertyDetail
Chemical Name 3-(1H-pyrazol-4-yl)propanenitrile
Common Role Drug Intermediate / Building Block
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
Disposal Class Non-Halogenated Organic Solvent (High BTU Incineration)
Incompatibility STRONG ACIDS , Strong Oxidizers, Reducing Agents

CRITICAL WARNING: Never dispose of this compound or its mother liquors into an acidic waste stream . The hydrolysis of the nitrile group under acidic conditions can release toxic HCN gas or ammonium salts depending on pH and temperature.

Part 2: The "Why" – Scientific Rationale (E-E-A-T)

To ensure safety, we must understand the chemical causality behind the protocols.

The Nitrile Hydrolysis Risk

The nitrile group (-CN) is a carboxylic acid derivative. In the presence of strong acids (e.g., HCl, H₂SO₄) and moisture, nitriles undergo hydrolysis.

  • Mechanism:

    
    
    
  • The Danger: While complete hydrolysis yields ammonium, partial hydrolysis or contact with anhydrous acids can liberate volatile toxic species. Furthermore, if the waste container is sealed, the evolution of ammonia or gas byproducts can pressurize the vessel.

Pyrazole Nitrogen Basicity

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N (proton donor) and a pyridine-like N (proton acceptor).

  • The Danger: The pyridine-like nitrogen is basic. If mixed with strong acid wastes, it will undergo an exothermic acid-base reaction. In a waste drum, this heat generation can accelerate the decomposition of other labile organics, leading to a thermal runaway.

Part 3: Operational Protocols

Protocol A: Waste Segregation (The Golden Rule)

This is the most critical step. You must segregate this waste at the point of generation.

Step 1: Classification Treat 3-(1H-pyrazol-4-yl)propanenitrile as Hazardous Organic Waste (Non-Halogenated) .

  • Exception: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated stream.

Step 2: Compatibility Check Ensure the receiving waste container does NOT contain:

  • Concentrated Sulfuric, Nitric, or Hydrochloric acid.

  • Strong oxidizers (Peroxides, Permanganates) – Pyrazoles are electron-rich and can react vigorously.

Step 3: Containerization

  • Solid Waste: Place contaminated weigh boats, gloves, and solid residues into a double-bagged biohazard/chemical dry waste box destined for incineration.

  • Liquid Waste: Collect in an HDPE (High-Density Polyethylene) or Glass carboy.

  • Labeling: The tag must explicitly state: "Organic Waste: Contains Nitriles and Pyrazoles. TOXIC. pH 7-9 preferred."

Protocol B: Spill Management (Immediate Response)

If a solid spill occurs (>1g) or a solution is dropped:

  • Evacuate & Ventilate: Clear the immediate area. Nitriles can have a faint, almond-like odor (if HCN is present), but do not rely on smell.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If the spill is large or dust is visible, use a N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or oil-dry pads to dampen.

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Decontamination:

    • Wipe the area with a mild detergent solution.

    • Do not use bleach immediately unless you are certain no acid residues are present. (Bleach + Acid = Chlorine Gas).

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag.

Part 4: Visualizing the Workflow

Diagram 1: Waste Segregation Decision Logic

This flowchart guides the researcher at the bench to the correct waste stream.

WasteSegregationStartStart: Disposal of3-(1H-pyrazol-4-yl)propanenitrileStatePhysical State?Start->StateSolidSolid Residue(Powder, contaminated gloves)State->SolidLiquidLiquid Solution(Mother Liquor)State->LiquidBinSolidSolid Hazardous Waste Bin(Incineration)Solid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHaloNo HalogensBinHaloHalogenated Waste CarboyHalo->BinHaloAcidCheckIs solution Acidic?NonHalo->AcidCheckNeutralizeNeutralize to pH 7-9(Use Bicarb)AcidCheck->NeutralizeYes (pH < 5)BinNonHaloNon-Halogenated Waste CarboyAcidCheck->BinNonHaloNo (pH > 5)Neutralize->BinNonHalo

Figure 1: Decision tree for segregating pyrazole-nitrile waste. Note the critical neutralization step for acidic solutions.

Diagram 2: Professional Disposal Lifecycle

This diagram illustrates what happens after the waste leaves your lab, validating the need for proper segregation.

DisposalLifecycleLabLaboratory Collection(Segregated Stream)TransportHazMat Transport(DOT Class 6.1/3)Lab->TransportManifestingFacilityTSDF Facility(Treatment, Storage, Disposal)Transport->FacilityMethodHigh-Temp Incineration(>1000°C)Facility->MethodFuel BlendingScrubberGas Scrubbing System(Removes NOx / HCN)Method->ScrubberCombustion GasesFinalInert Ash / Clean Flue GasScrubber->Final

Figure 2: The cradle-to-grave lifecycle. Incineration is the only method that guarantees complete destruction of the pyrazole ring and nitrile group.

Part 5: Summary Data Table

ParameterSpecificationAction Required
Waste Code (RCRA) Not P-Listed specific, but treat as D001 (Ignitable) or D003 (Reactive) if HCN risk exists.Label as "Toxic Organic Waste".
Container Material Glass or HDPE.Avoid metal cans if solution is corrosive.
pH Requirement pH 7 - 10 Neutralize acidic solutions with Sodium Bicarbonate before bottling.
PPE for Handling Nitrile Gloves (0.11mm min), Safety Glasses, Lab Coat.[1]Change gloves immediately upon splash contact.
Deactivation Incineration Only .Do not attempt chemical oxidation (bleach) in the lab; risk of chloramine formation.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

Personal protective equipment for handling 3-(1H-pyrazol-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized operational framework for handling 3-(1H-pyrazol-4-yl)propanenitrile (CAS: 1296225-28-9). It is designed for researchers requiring high-level safety protocols that go beyond generic MSDS recommendations, focusing on the specific dual-hazard nature of this chemical (pyrazole irritancy + nitrile metabolic toxicity).

Part 1: Risk Assessment & Hazard Architecture

The Core Hazard: This compound is an aliphatic nitrile attached to a pyrazole ring.

  • Delayed Metabolic Toxicity (The "Nitrile" Factor): Unlike simple cyanide salts (which kill instantly), aliphatic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions (

    
    ) over hours.[1] Symptoms may be delayed 2–8 hours after exposure.
    
  • Severe Irritancy (The "Pyrazole" Factor): Pyrazole derivatives are potent irritants to mucous membranes, eyes, and the respiratory tract.

GHS Classification Summary:

Hazard Class Category Hazard Statement
Acute Toxicity (Oral/Dermal) Cat 4 / 3 Harmful/Toxic if swallowed or in contact with skin.
Skin/Eye Irritation Cat 2 / 2A Causes severe skin irritation and serious eye irritation.

| Target Organ Toxicity | STOT-RE | Potential damage to spleen/thyroid (based on structural analogs). |

Part 2: Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for "Toxic by Dermal Absorption" nitriles. You must employ a Layered Defense Strategy .

Hand Protection (Critical)
  • The Risk: Organic nitriles can permeate standard disposable nitrile gloves. Once inside the glove, the occlusion increases absorption rates by up to 10x.

  • The Protocol:

    • Handling Solid: Double-gloving with Low-Modulus Nitrile (min 5 mil outer, 4 mil inner). Change outer glove immediately if dust contacts it.

    • Handling Solutions: If dissolved in organic solvents (DMSO, DMF, Methanol), standard nitrile is NOT sufficient. Use Silver Shield (Laminate) liners under nitrile gloves.

Respiratory Protection
  • Solid State: This compound is often a fine powder prone to static. Use a P100 (HEPA) Respirator or work strictly inside a certified Fume Hood.

  • Solution/Heated: If heating or reacting, an Organic Vapor/Acid Gas (OV/AG) cartridge is required to capture potential HCN off-gassing.

Eye & Face Protection[2][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on safety glasses. The pyrazole moiety is destructive to ocular tissue; vapors alone can cause lacrimation and corneal clouding.

Visual Logic: PPE Decision Tree

PPE_Decision Start Start: Handling 3-(1H-pyrazol-4-yl)propanenitrile State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Solid_PPE PPE: Double Nitrile Gloves + Lab Coat + Goggles + Fume Hood (or P100 Mask) Solid->Solid_PPE Sol_Solvent Is the solvent polar aprotic? (DMSO, DMF, Acetonitrile) Solution->Sol_Solvent Standard_Sol PPE: Double Nitrile (Change <15m) Sol_Solvent->Standard_Sol No (Ethanol/Water) HighRisk_Sol PPE: Silver Shield Laminate Liners under Nitrile Gloves Sol_Solvent->HighRisk_Sol Yes

Caption: PPE selection logic based on physical state and solvent carrier risks.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid)
  • Causality: Static electricity can disperse the light powder, leading to inhalation or bench contamination.

  • Static Control: Use an antistatic gun or ionizing bar on the weigh boat before adding the chemical.

  • The "Coffin" Method: Place the balance inside the fume hood. If the balance is outside, weigh inside a secondary container (e.g., a larger jar) that is closed before removing from the hood.

  • Decontamination: Wipe the balance area with a 10% Bleach solution immediately after use (oxidizes trace nitrile), followed by water.

Protocol B: Solubilization & Reaction
  • Warning: Avoid acidic conditions unless the reaction vessel is vented to a scrubber.

  • Reaction Safety: If using strong acids (HCl, H2SO4), assume HCN generation .

    • Indicator: Keep a portable HCN detector (set to 4.7 ppm alarm) near the sash.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Do NOT use water initially. Water spreads the nitrile and can generate HCN if acidic contaminants are present.

Spill_Response Spill Spill Detected Type Liquid or Solid? Spill->Type Solid_Spill SOLID: Cover with wet paper towel (prevents dust) -> Scoop Type->Solid_Spill Liquid_Spill LIQUID: Absorb with Vermiculite or Chem-Sorb pads Type->Liquid_Spill Bag Double Bag in Polyethylene Solid_Spill->Bag Liquid_Spill->Bag Decon Wipe Surface: 10% Bleach (Wait 10 min) -> Water Rinse Bag->Decon

Caption: Step-by-step spill containment preventing dust generation and surface contamination.

Disposal & Deactivation

The Golden Rule: Never dispose of this chemical in the "Acid Waste" stream.

  • Solid Waste: Label as "Toxic Solid - Organic Nitrile."

  • Liquid Waste: Segregate into "Non-Halogenated Organic."

    • Note on Deactivation: For glassware cleaning, soak in Sodium Hypochlorite (Bleach) adjusted to pH >10. The alkaline oxidation converts the nitrile to a cyanate/carbonate (less toxic). Do not acidify bleach solutions.

Part 5: References

  • PubChem. (2025). 3-(1H-pyrazol-4-yl)propanenitrile Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Cyanide: Emergency Response Card. Centers for Disease Control and Prevention. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.